Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is an organic compound with the molecular formula C10H16Br2O3. It is a brominated ester that features a cyclobutyl ring and an ethoxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate typically involves the bromination of a cyclobutyl precursor followed by esterification. One common method includes the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic substitution: Sodium ethoxide in ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic substitution: Substituted cyclobutyl acetates.
Elimination: Cyclobutyl alkenes.
Reduction: Cyclobutyl alcohols.
Scientific Research Applications
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ester group can participate in various transformations. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in mechanistic studies and as a synthetic intermediate .
Comparison with Similar Compounds
2-Bromoethyl ether: Another brominated compound with similar reactivity but different structural features.
Ethyl 2-bromobenzoate: Shares the brominated ester functionality but differs in the aromatic ring structure.
Uniqueness: Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing novel synthetic methodologies .
Properties
IUPAC Name |
ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJLFIKZUCIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCC1)OCCBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.